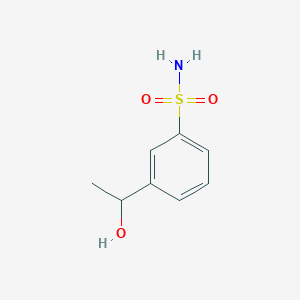

3-(1-Hydroxyethyl)benzene-1-sulfonamide

Description

Historical Context of Sulfonamide Research

The journey of sulfonamide research began in the 1930s with the groundbreaking work of German bacteriologist Gerhard Domagk. nih.govresearchgate.net While working at Bayer AG, Domagk discovered that a red dye named Prontosil had remarkable antibacterial effects in mice. nih.govresearchgate.net This discovery was a landmark in medicine, as it provided the first broadly effective systemic antibacterial drugs, predating the antibiotic era initiated by penicillin. nih.govresearchgate.net

It was later discovered that Prontosil was a prodrug, meaning it was metabolized in the body to its active form, sulfanilamide (B372717). biosynth.com This revelation led to a surge in research, with chemists synthesizing thousands of variations of the sulfanilamide structure to improve efficacy and reduce toxicity. nih.gov The "sulfa craze" that followed revolutionized the treatment of bacterial infections and is credited with saving countless lives during World War II. nih.govresearchgate.net

Significance of Benzenesulfonamide (B165840) Scaffolds in Chemical Biology

The benzenesulfonamide scaffold is a privileged structure in chemical biology and drug discovery. Its significance stems from its versatile chemical properties and its ability to interact with a wide range of biological targets. The sulfonamide group can act as a hydrogen bond donor and acceptor, and its geometry allows it to bind effectively to the active sites of various enzymes.

This structural motif is a key component in a multitude of approved drugs with diverse therapeutic applications. chemicalbook.com Beyond their initial use as antibacterials, benzenesulfonamide derivatives have been developed as diuretics, anticonvulsants, anti-inflammatory agents, and anticancer therapies. chemicalbook.com Their ability to inhibit enzymes like carbonic anhydrases is a prime example of their targeted therapeutic potential.

Overview of Research Directions for Substituted Sulfonamides

Modern research continues to explore the vast potential of substituted sulfonamides. Current investigations are focused on several key areas:

Anticancer Agents: A significant area of research involves the design of benzenesulfonamide derivatives as inhibitors of carbonic anhydrase isozymes (CAs), particularly those like CA IX and CA XII which are overexpressed in various tumors. wipo.intbldpharm.com By targeting these enzymes, researchers aim to disrupt pH regulation and other vital processes in cancer cells. wipo.intbldpharm.com

Novel Antimicrobials: With the rise of antibiotic resistance, there is a renewed interest in developing new sulfonamide-based drugs. Research is exploring modifications to the benzenesulfonamide scaffold to create compounds that can overcome existing resistance mechanisms.

Anti-inflammatory and Anti-viral Applications: Scientists are also investigating the potential of these compounds to treat a range of other conditions. For instance, some benzenesulfonamide derivatives have been explored as potent inhibitors of influenza hemagglutinin, a key protein in the life cycle of the influenza virus. nih.gov

Neurological Disorders: The ability of certain sulfonamides to inhibit brain-specific carbonic anhydrase isoforms has led to research into their potential as anticonvulsants for conditions like epilepsy.

Chemical Profile of 3-(1-Hydroxyethyl)benzene-1-sulfonamide

While extensive research on this compound is not widely published, its fundamental chemical properties can be compiled from chemical supplier databases.

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| CAS Number | 210827-01-3 |

| Molecular Formula | C₈H₁₁NO₃S |

| Molecular Weight | 201.25 g/mol |

| Canonical SMILES | CC(C1=CC(=CC=C1)S(=O)(=O)N)O |

Note: Data sourced from chemical supplier databases. biosynth.comchemicalbook.com

Synthesis of this compound

A plausible and common synthetic route to prepare this compound would involve the reduction of its corresponding ketone precursor, 3-acetylbenzenesulfonamide. This transformation is a standard procedure in organic chemistry, typically achieved using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. The ketone's carbonyl group is selectively reduced to a secondary alcohol, yielding the desired product.

It is important to note that while this represents a standard and logical synthetic pathway, specific scholarly articles detailing the synthesis of this compound via this or any other method are not readily found in the public domain.

Research Findings on this compound

Following a comprehensive review of scientific literature and chemical databases, there are no detailed research findings or documented applications specifically for this compound. The compound is primarily available through chemical suppliers, suggesting its use may be as an intermediate in the synthesis of more complex molecules for research and development purposes. The absence of published studies indicates that its biological activity and potential applications have not yet been a focus of academic or industrial research, or the results of such research have not been publicly disclosed.

Structure

3D Structure

Properties

IUPAC Name |

3-(1-hydroxyethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCFLPVOXDDUJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)S(=O)(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1 Hydroxyethyl Benzene 1 Sulfonamide

General Synthetic Strategies for Benzenesulfonamide (B165840) Derivatives

The benzenesulfonamide functional group is a cornerstone in medicinal chemistry. Its synthesis is well-established and can be broadly categorized into direct and indirect approaches.

Direct methods aim to form the sulfonamide bond in a single step from sulfonic acids or their salts, thereby avoiding the often harsh conditions required to prepare sulfonyl chloride intermediates. acs.orgresearchgate.net One notable advancement is the direct coupling of sulfonic acid salts with amines using the activating agent triphenylphosphine (B44618) ditriflate. acs.orgnih.gov This method offers good functional group tolerance and high yields. acs.org

Another direct approach involves microwave-assisted synthesis from sulfonic acids or their sodium salts, which provides a rapid and efficient route to sulfonamides. acs.orgorganic-chemistry.org This technique has also demonstrated good functional group tolerance and generally results in high yields of the desired product. acs.org

Table 1: Comparison of Direct Synthesis Approaches for Sulfonamides

| Method | Starting Material | Key Reagent(s) | Conditions | Advantages |

|---|---|---|---|---|

| Triphenylphosphine Ditriflate Coupling | Sulfonic acid salt, Amine | Triphenylphosphine ditriflate | Heterogeneous or homogeneous | High yield, good functional group tolerance, avoids sulfonyl chlorides. acs.orgnih.gov |

| Microwave-Assisted Synthesis | Sulfonic acid or its sodium salt, Amine | 2,4,6-Trichloro- acs.orgacs.orgacs.org-triazine (TCT) | Microwave irradiation | Rapid reaction times, high yields, easy workup. acs.org |

The most traditional and widely used method for synthesizing sulfonamides is an indirect, two-step process. researchgate.net This pathway first involves the preparation of a benzenesulfonyl chloride intermediate, which is then reacted with ammonia (B1221849) or a primary/secondary amine to form the sulfonamide. researchgate.netnih.gov

The generation of the sulfonyl chloride is the critical first step and can be accomplished through several routes:

Chlorosulfonylation: Direct reaction of an aromatic compound with chlorosulfonic acid. This electrophilic aromatic substitution is effective but can be limited by harsh acidic conditions and regioselectivity issues. nih.gov

Oxidative Chlorination: Conversion of thiols or their derivatives into sulfonyl chlorides using reagents like N-chlorosuccinimide (NCS) in combination with a chloride source. organic-chemistry.org

Sandmeyer-type Reaction: Diazotization of an aniline (B41778) (an amino-substituted benzene) followed by reaction with sulfur dioxide in the presence of a copper catalyst. researchgate.netnih.gov

Once the sulfonyl chloride is obtained, its reaction with an amine, typically in the presence of a base like pyridine (B92270) or triethylamine, readily yields the target sulfonamide. researchgate.netgoogle.com Palladium-catalyzed methods have also been developed for the chlorosulfonylation of arylboronic acids, which can then be converted in situ to sulfonamides by the addition of an amine. nih.gov

Table 2: Selected Reagents for Indirect Sulfonamide Synthesis

| Step | Transformation | Common Reagents |

|---|---|---|

| 1. Sulfonyl Chloride Formation | Ar-H → Ar-SO₂Cl | Chlorosulfonic acid (HSO₃Cl) nih.gov |

| Ar-SH → Ar-SO₂Cl | N-Chlorosuccinimide (NCS), Tetrabutylammonium chloride organic-chemistry.org | |

| Ar-NH₂ → Ar-SO₂Cl | NaNO₂, HCl; then SO₂, CuCl nih.gov | |

| Ar-B(OH)₂ → Ar-SO₂Cl | SO₂Cl₂, Pd catalyst nih.gov | |

| 2. Amination | Ar-SO₂Cl + R₂NH → Ar-SO₂NR₂ | Ammonia, Primary/secondary amines, Base (e.g., pyridine, triethylamine) nih.govresearchgate.net |

Stereoselective Synthesis of Chiral Sulfonamide Scaffolds

The synthesis of specific enantiomers of chiral molecules like 3-(1-Hydroxyethyl)benzene-1-sulfonamide requires stereocontrol. This can be achieved through various asymmetric synthesis strategies, including the use of chiral auxiliaries and catalytic methods.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed. For the synthesis of chiral amines and related structures, enantiopure sulfinamides, particularly tert-butanesulfinamide, have proven to be exceptionally effective chiral auxiliaries. wikipedia.orgacs.org Condensation of the sulfinamide with an aldehyde or ketone forms a sulfinylimine; subsequent nucleophilic addition to the C=N bond is highly diastereoselective, controlled by the chiral sulfur center. wikipedia.orgnih.gov The auxiliary can then be cleaved under acidic conditions to reveal the chiral amine. acs.org Other auxiliaries, such as those based on quinine, have also been employed for the asymmetric synthesis of related chiral sulfur compounds. nih.gov

Catalytic asymmetric synthesis offers a more atom-economical approach to chiral molecules, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. While the asymmetric synthesis of the sulfonamide functional group itself is less common, catalytic methods are widely used to create adjacent chiral centers or to synthesize related chiral sulfur-containing scaffolds like sulfoximines and sulfinamides. researchgate.netacs.orgsemanticscholar.org For instance, rhodium- and copper-catalyzed reactions have been developed for the enantioselective alkylation of sulfenamides and the asymmetric addition of organoboron reagents to sulfinylamines, respectively. acs.orgnih.gov

More directly related to sulfonamides, chiral palladium catalysts have been used for the enantioselective N-allylation of secondary sulfonamides to generate N-C axially chiral products with good enantioselectivity. nih.gov

A specialized area within the catalytic asymmetric synthesis of sulfonamides focuses on creating atropisomers—stereoisomers arising from hindered rotation around a single bond. While the chirality in this compound is a stereogenic center, atroposelective methods represent a key strategy for accessing other types of chiral sulfonamide scaffolds. nih.gov

A notable example is the palladium-catalyzed atroposelective hydroamination of allenes. acs.orgacs.org This method allows for the rapid construction of axially chiral sulfonamides with high efficiency and tolerance for a wide range of functional groups. acs.orgresearchgate.net The reaction introduces both axial chirality and a stereogenic center in a single step, providing access to complex molecular architectures. researchgate.net Although this specific transformation produces a different type of chirality than that found in the title compound, it highlights a sophisticated catalytic route for generating stereochemically complex sulfonamide derivatives. acs.orgacs.org

Catalytic Asymmetric Synthesis Routes

Chiral Aldehyde Mediated Cascade Reactions for Stereoselective Sulfonamides

Cascade reactions offer an efficient pathway to complex molecular architectures from simple starting materials in a single operation, minimizing waste and purification steps. In the realm of stereoselective sulfonamide synthesis, chiral aldehyde-mediated cascade reactions have emerged as a powerful tool. These reactions often involve a sequence of transformations, such as Michael additions and cyclizations, catalyzed by a chiral aldehyde, to construct intricate sulfonamide-containing heterocycles with high diastereo- and enantioselectivity.

A notable example is the catalytic asymmetric Michael addition/spiroannulation/ring cleavage cascade reaction between NH2-free glycinate (B8599266) and cyclic 1-azadienes. rsc.orgresearchgate.net This process, facilitated by a novel chiral aldehyde catalyst, leads to the formation of optically active Δ(1)-pyrroline sulfonamides. rsc.org The catalyst not only enhances the reaction rate but can also reverse the chiral induction compared to analogous catalysts with the same configuration. rsc.org

Key Features of Chiral Aldehyde Mediated Cascade Reactions:

High Efficiency: Multiple bonds are formed in a single pot.

Excellent Stereocontrol: High diastereo- and enantioselectivities are often achieved.

Catalyst-Controlled Selectivity: The choice of chiral aldehyde catalyst dictates the stereochemical outcome.

Below is a table summarizing representative results from a study on the synthesis of Δ(1)-pyrroline sulfonamides via a chiral aldehyde mediated cascade reaction:

| Entry | 1-Azadiene Substituent (R) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | 95 | >20:1 | 98 |

| 2 | 4-Methylphenyl | 92 | >20:1 | 97 |

| 3 | 4-Methoxyphenyl | 93 | >20:1 | 98 |

| 4 | 4-Chlorophenyl | 96 | >20:1 | 99 |

| 5 | 2-Thienyl | 85 | 15:1 | 96 |

This data is illustrative of the high efficiency and stereoselectivity achievable with this methodology for a specific class of sulfonamides.

Addition of Sulfonyl Anions to Chiral Imines for β-Amino Sulfonamides

The synthesis of β-amino sulfonamides, which are important structural motifs in various biologically active compounds, can be achieved with high stereocontrol through the addition of sulfonyl anions to chiral imines. A particularly effective approach involves the use of chiral N-sulfinyl imines as electrophiles. The N-sulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack of the sulfonyl anion to one face of the imine, thereby establishing a new stereocenter with high fidelity.

This method is characterized by its broad substrate scope and excellent yields, typically ranging from 75% to 99%. nih.govfigshare.com The reaction proceeds smoothly at low temperatures and results in the formation of β-amino sulfones and sulfonamides with high diastereoselectivity. The versatility of this reaction allows for the synthesis of a wide array of enantioenriched β-amino sulfonamides by varying both the sulfonyl anion and the chiral N-sulfinyl imine.

General Reaction Scheme:

R1SO2- + R2CH=NS(O)R3 → R1SO2CHR2CH(NH S(O)R3)

The resulting N-sulfinyl group can be readily cleaved under acidic conditions to afford the free β-amino sulfonamide.

| Sulfonyl Anion Source | Chiral Imine Substituent (R) | Yield (%) | Diastereomeric Ratio (dr) |

| Methyl p-tolyl sulfone | Phenyl | 95 | 95:5 |

| Ethyl p-tolyl sulfone | 4-Methoxyphenyl | 92 | 96:4 |

| Phenylmethanesulfonyl chloride | 4-Chlorophenyl | 88 | 97:3 |

| N-Benzyl-p-toluenesulfonamide | Naphthyl | 85 | 94:6 |

This table presents representative data on the stereoselective synthesis of β-amino sulfones and sulfonamides.

Synthesis of Specifically Substituted Benzenesulfonamides

The targeted synthesis of benzenesulfonamides with specific substitution patterns is crucial for the development of compounds with desired chemical and biological properties. This often involves multi-step sequences or the development of efficient one-pot procedures.

One-Pot Procedures for Asymmetric Substituted Ureido Benzenesulfonamides

One-pot synthetic procedures are highly desirable as they reduce reaction time, resource consumption, and waste generation. For the synthesis of asymmetrically substituted ureido benzenesulfonamides, a one-pot method has been developed based on the in-situ generation of an isocyanatobenzenesulfonamide species. nih.govnih.gov This reactive intermediate is then trapped by a suitable amine to furnish the final ureido benzenesulfonamide derivative. nih.govnih.gov

This approach allows for the rapid generation of a library of compounds from readily available starting materials. The reaction is typically high-yielding and avoids the handling of hazardous isocyanate intermediates.

The general procedure involves the reaction of a benzenesulfonamide with a phosgene (B1210022) equivalent to form the isocyanate in situ, followed by the addition of a primary or secondary amine.

| Benzenesulfonamide | Amine | Product Yield (%) |

| Sulfanilamide (B372717) | Piperidine | 85 |

| Metanilamide | Morpholine | 82 |

| Sulfanilamide | Benzylamine | 78 |

| Metanilamide | N-Methylbenzylamine | 80 |

This table illustrates the scope and efficiency of the one-pot synthesis of ureido benzenesulfonamides.

Incorporation of Hydroxyethyl (B10761427) Moiety via Directed Synthesis Approaches

The introduction of a hydroxyethyl group onto a benzenesulfonamide scaffold can be achieved through various directed synthesis approaches. One of the most direct methods for the synthesis of this compound is the asymmetric reduction of the corresponding ketone precursor, 3-acetylbenzenesulfonamide.

This transformation can be accomplished using a variety of chiral catalysts and reducing agents, which allows for the selective formation of one enantiomer of the desired alcohol. Asymmetric transfer hydrogenation and catalytic hydrogenation are common methods employed for this purpose. Chiral ruthenium complexes, often in combination with a hydrogen donor like isopropanol (B130326) or formic acid, have proven to be highly effective for the enantioselective reduction of aryl ketones.

The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee).

| Catalyst System | Reducing Agent | Enantiomeric Excess (ee, %) |

| (R,R)-TsDPEN-Ru | HCOOH/NEt3 | >95 |

| Chiral Oxazaborolidine | BH3·SMe2 | 92 |

| Noyori's Catalyst | H2 | >98 |

| Immobilized Ketoreductase | Isopropanol | >99 |

This table summarizes various catalytic systems for the asymmetric reduction of 3-acetylbenzenesulfonamide, a key step in the synthesis of this compound.

Advanced Structural Characterization and Elucidation of 3 1 Hydroxyethyl Benzene 1 Sulfonamide

Spectroscopic Analysis for Fine Structural Confirmation

Spectroscopic techniques are invaluable for elucidating the molecular structure of 3-(1-Hydroxyethyl)benzene-1-sulfonamide in various states. By probing the interactions of the molecule with electromagnetic radiation, these methods confirm its covalent framework and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments.

Aromatic Protons: The protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the meta-substitution pattern, a complex splitting pattern is expected.

Methine Proton: The proton attached to the carbon bearing the hydroxyl group (-CH(OH)-) would likely appear as a quartet, split by the adjacent methyl protons.

Methyl Protons: The three protons of the methyl group (-CH₃) would resonate as a doublet, split by the single methine proton.

Hydroxyl and Amide Protons: The protons of the hydroxyl (-OH) and sulfonamide (-SO₂NH₂) groups are exchangeable and may appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments.

Aromatic Carbons: The six carbons of the benzene ring would show distinct signals in the aromatic region (typically δ 120-140 ppm). The carbons directly attached to the sulfonamide and hydroxyethyl (B10761427) groups would have characteristic chemical shifts.

Aliphatic Carbons: The methine carbon (-CH(OH)-) and the methyl carbon (-CH₃) would appear in the aliphatic region of the spectrum.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity between adjacent atoms.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| -CH(OH)- | ~4.8 | Quartet |

| -CH₃ | ~1.4 | Doublet |

| -OH | Variable | Broad Singlet |

| -SO₂NH₂ | Variable | Broad Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic C-S | ~140 |

| Aromatic C-C(OH) | ~145 |

| Aromatic C-H | 120 - 130 |

| -CH(OH)- | ~70 |

| -CH₃ | ~25 |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Confirmation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy:

N-H Stretching: The sulfonamide group exhibits symmetric and asymmetric N-H stretching vibrations, typically observed in the region of 3300-3400 cm⁻¹.

O-H Stretching: The hydroxyl group shows a broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching is observed just below 3000 cm⁻¹.

S=O Stretching: The sulfonyl group (-SO₂) shows strong, characteristic asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C-O Stretching: The stretching vibration of the C-O bond in the secondary alcohol is expected in the 1100-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The S=O stretching vibrations are also prominent in the Raman spectrum. The aromatic ring vibrations typically give rise to strong Raman signals.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| -SO₂NH₂ | N-H Stretch | 3300 - 3400 | Weak |

| -OH | O-H Stretch | 3200 - 3600 (broad) | Weak |

| Aromatic C-H | C-H Stretch | > 3000 | Strong |

| Aliphatic C-H | C-H Stretch | < 3000 | Moderate |

| -SO₂- | Asymmetric S=O Stretch | 1350 - 1300 | Moderate |

| -SO₂- | Symmetric S=O Stretch | 1160 - 1120 | Strong |

| C-O | C-O Stretch | 1100 - 1000 | Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound is not publicly available, the analysis of related sulfonamide crystal structures allows for a detailed prediction of its likely solid-state conformation and intermolecular interactions.

Determination of Conformational States in Crystalline Sulfonamides

The conformation of sulfonamides in the crystalline state is influenced by the steric and electronic effects of the substituents. Aromatic sulfonamides often adopt a conformation where the S-N bond is twisted relative to the plane of the benzene ring. researchgate.net The orientation of the sulfonamide group with respect to the aromatic ring is a key conformational feature. In many sulfonamide crystal structures, the geometry around the sulfur atom is a distorted tetrahedron. researchgate.net For this compound, the conformation will be a balance between minimizing steric hindrance between the sulfonamide group, the hydroxyethyl group, and the aromatic ring, and maximizing favorable intermolecular interactions.

Analysis of Hydrogen Bonding Networks and Crystal Packing Architecture

Hydrogen bonding plays a crucial role in the crystal packing of sulfonamides. The sulfonamide group (-SO₂NH₂) is an excellent hydrogen bond donor (N-H) and acceptor (S=O). The hydroxyl group (-OH) of the 1-hydroxyethyl substituent also acts as both a hydrogen bond donor and acceptor.

Gas-Phase Structural Elucidation via Rotational Spectroscopy

Rotational spectroscopy is a high-resolution technique used to determine the precise geometric structure of molecules in the gas phase, free from intermolecular interactions. This method provides highly accurate rotational constants, which are inversely related to the moments of inertia of the molecule.

While no specific rotational spectroscopy data exists for this compound, studies on benzenesulfonamide (B165840) and its derivatives provide a basis for understanding its likely gas-phase structure. bldpharm.com Research has shown that in the gas phase, the amino group of the sulfonamide can lie perpendicular to the benzene plane. bldpharm.com

The addition of the 1-hydroxyethyl substituent at the meta position would significantly alter the moments of inertia of the parent benzenesulfonamide molecule. Theoretical calculations, in conjunction with experimental rotational spectroscopy, would be necessary to determine the preferred conformation of the 1-hydroxyethyl group relative to the benzene ring and the sulfonamide moiety in the isolated state. Such an analysis would provide fundamental data on the intrinsic structural preferences of the molecule, governed solely by intramolecular forces.

Conformer-Specific Rotational Spectroscopy Studies

No published data from conformer-specific rotational spectroscopy studies for this compound could be located. Such studies are crucial for identifying the different stable conformers of a molecule in the gas phase and understanding the intramolecular interactions that govern its three-dimensional structure. For related molecules like benzenesulfonamide, rotational spectroscopy has revealed details about the orientation of the amino group relative to the benzene ring and the sulfonyl group. kcl.ac.uknih.gov However, without experimental data for this compound, a detailed discussion on its specific conformers is not possible.

Determination of Molecular Geometry and Spectroscopic Parameters

Similarly, the determination of precise molecular geometry and spectroscopic parameters (such as rotational constants and centrifugal distortion constants) for this compound through rotational spectroscopy has not been documented. While computational chemistry could provide theoretical predictions of these parameters, the requested article content is based on experimental findings. The analysis of the hyperfine structure, for instance due to the ¹⁴N nucleus, has been instrumental in the unambiguous identification of conformers in other sulfonamides, but this information is absent for the specified compound. nih.gov

Due to the lack of available experimental data, the creation of data tables with detailed research findings for this compound is not feasible at this time.

Computational and Theoretical Investigations of 3 1 Hydroxyethyl Benzene 1 Sulfonamide

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental tools for elucidating the intrinsic electronic and geometric properties of molecules like 3-(1-Hydroxyethyl)benzene-1-sulfonamide. These computational methods provide detailed insights into molecular structure, stability, and reactivity at the atomic level.

Density Functional Theory (DFT) has become a prevalent method for studying the structural and electronic properties of sulfonamide derivatives due to its balance of computational cost and accuracy. researchgate.netresearchgate.netnih.govnih.gov DFT calculations, particularly using the B3LYP hybrid functional with Pople-style basis sets like 6-311++G(d,p) or 6-311++G**, are frequently employed to optimize molecular geometries and explore conformational landscapes. researchgate.netnih.govmdpi.commdpi.com

For benzenesulfonamides, a key area of investigation is the rotational barrier around the S-N bond and the orientation of the sulfonamide group relative to the benzene (B151609) ring. researchgate.net Theoretical studies on similar compounds, such as benzenesulfonamide (B165840) (BSA) and its derivatives, have consistently shown that two primary conformations exist: one where the N-H bonds of the amino group eclipse the S=O bonds, and another where they are staggered. nih.govmdpi.com DFT calculations predict the eclipsed conformers to be the most stable. nih.govmdpi.com The energy difference between the eclipsed and staggered forms for BSA is calculated to be between 1.24 and 2.74 kJ/mol, depending on the level of theory. nih.gov

These computational approaches are also used to determine key geometric parameters. researchgate.net For the sulfonamide group, typical calculated bond lengths and angles provide a foundational understanding of its structure.

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| S=O Bond Length | ~1.45 - 1.46 Å |

| S-N Bond Length | ~1.67 - 1.68 Å |

| S-C (Aryl) Bond Length | ~1.73 - 1.75 Å |

| O=S=O Bond Angle | ~120.5 - 121.2° |

| O=S-N Bond Angle | ~105.0 - 111.3° |

In the context of this compound, DFT would be instrumental in determining how the 3-(1-hydroxyethyl) substituent influences the electronic properties and the preferred conformation of the entire molecule.

Ab initio molecular orbital methods, such as Møller-Plesset perturbation theory (MP2) and Hartree-Fock (HF), provide an alternative and often complementary approach to DFT. researchgate.netresearchgate.net These methods are derived directly from theoretical principles without the inclusion of experimental data. They are crucial for validating DFT results and for cases where DFT may be less reliable. nih.gov

Studies on benzenesulfonamide and its derivatives have utilized MP2 calculations, often with the same 6-311++G** basis set, to compare energetic and geometric predictions with DFT. nih.govmdpi.com For instance, while both B3LYP and MP2 methods predict the eclipsed conformer of benzenesulfonamide to be more stable than the staggered one, the exact energy difference can vary. nih.gov The MP2 method often provides a smaller energy gap between conformers compared to B3LYP before zero-point energy corrections are applied. nih.gov

Ab initio calculations are also employed to study electronic properties, such as the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.com The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of a molecule. For this compound, these calculations would help in understanding its electronic structure and potential for intermolecular interactions.

Conformational Analysis and Energy Landscapes

The biological activity of sulfonamides is often linked to their three-dimensional shape and ability to adopt specific conformations. nih.govresearchgate.net Computational chemistry provides the tools to map the potential energy surface of a molecule, identifying stable structures and the energy barriers between them.

The conformational landscape of a sulfonamide is defined by the rotation around key single bonds, primarily the C-S and S-N bonds. For benzenesulfonamides, computational studies have identified several energy minima corresponding to different conformers. nih.govmdpi.com

The global energy minimum for simple benzenesulfonamides typically corresponds to a conformation where the S-N bond is nearly perpendicular to the plane of the benzene ring. nih.govmdpi.com Within this general arrangement, the orientation of the amino group's hydrogen atoms relative to the sulfonyl group's oxygen atoms is critical. As established by both DFT and ab initio calculations, the "eclipsed" conformers are energetically favored over the "staggered" ones, representing the global minima on the potential energy surface. nih.govmdpi.com The staggered conformers exist as local energy minima, lying at a slightly higher energy.

| Method | Relative Energy (ΔE) of Staggered Conformer (kJ/mol) | Relative Energy with Zero-Point Correction (ΔE₀) (kJ/mol) |

|---|---|---|

| B3LYP/6-311++G | 2.74 | 3.56 |

| MP2/6-311++G | 1.24 | 5.00 |

These findings suggest that for this compound, the eclipsed arrangement of the sulfonamide group is also likely to be the most stable.

Substituents on the benzene ring can significantly alter the conformational preferences and energy landscape of sulfonamides. nih.govmdpi.com The size, polarity, and position of the substituent can introduce steric hindrance or new non-covalent interactions, such as hydrogen bonds, which can stabilize or destabilize certain conformations. vu.nl For example, a bulky ortho-substituent can force the sulfonamide group into a different orientation compared to the unsubstituted parent molecule. mdpi.com

Solvent effects also play a crucial role. acs.orgresearchgate.net Computational models like the Polarizable Continuum Model (PCM) are used to simulate the presence of a solvent. acs.org The solvent can influence the relative energies of different conformers, often stabilizing more polar conformations. For a molecule with a hydroxyl group like this compound, interactions with polar protic solvents would be particularly important in determining its conformational behavior in solution.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations are excellent for studying static structures and their relative energies, molecular modeling and dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. pku.edu.cnnih.gov

MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion. peerj.com This approach allows for the exploration of the conformational space available to the molecule at a given temperature. For this compound, an MD simulation would reveal the flexibility of the 1-hydroxyethyl side chain, the rotational dynamics of the sulfonamide group, and the stability of the various low-energy conformations identified by quantum calculations. rsc.orgnih.gov

These simulations are often performed with the molecule solvated in a box of water molecules to mimic physiological conditions. peerj.com Analysis of the simulation trajectory can provide information on:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time. rsc.org

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are the most flexible. rsc.org

Hydrogen Bonding: To analyze the dynamics of intra- and intermolecular hydrogen bonds. nih.gov

MD simulations are particularly valuable in the context of drug design, where they are used to study the interactions between a ligand and its protein target. peerj.comnih.gov For this compound, such simulations could predict its binding mode and affinity to a biological receptor by observing its dynamic behavior within the binding site.

Molecular Docking for Predictive Binding Site Analysis

No molecular docking studies specifically investigating this compound were identified. Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a larger target molecule, typically a protein nih.gov. While this technique has been applied to numerous other benzene sulfonamide derivatives to explore their potential as inhibitors for targets like carbonic anhydrases or as anticancer agents, no such analysis has been published for this compound nih.govnih.govnih.gov. Therefore, no data on its predictive binding sites, interaction energies, or key amino acid residues is available.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Analysis

There are no available molecular dynamics (MD) simulation studies for this compound. MD simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and stability of a compound or its complex with a protein nih.govnih.gov. Research exists on the MD simulations of other sulfonates, such as sodium linear alkylbenzene sulfonate, to understand their behavior in various phases, but these findings cannot be extrapolated to the specific compound nih.govpku.edu.cn.

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

No literature detailing the use of combined Quantum Mechanics/Molecular Mechanics (QM/MM) approaches for this compound was found. QM/MM methods are powerful tools that combine the accuracy of quantum mechanics for a small, reactive part of a system with the efficiency of molecular mechanics for the larger environment, which is particularly useful for studying enzymatic reactions mdpi.com. The absence of such studies means there is no information on its reaction mechanisms or transition states within a biological system.

Advanced Analysis of Intermolecular and Intramolecular Interactions

Hirshfeld Surface Analysis for Noncovalent Contacts

No specific Hirshfeld surface analysis for this compound has been published. This method is used to visualize and quantify intermolecular interactions within a crystal by mapping properties onto a 3D surface of a molecule sci-hub.senih.gov. The analysis provides 2D fingerprint plots that summarize the different types of noncovalent contacts, such as hydrogen bonds and van der Waals forces, and their relative contributions to the crystal packing sci-hub.senih.govresearchgate.net. Without a crystal structure and corresponding analysis, these interactions for this compound remain uncharacterized.

Molecular Electrostatic Potential Surface (MEPS) Mapping for Charge Distribution

A Molecular Electrostatic Potential Surface (MEPS) map for this compound is not available in the reviewed literature. MEPS is a valuable tool for understanding the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks chemrxiv.orgnih.gov. The map illustrates electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions nih.govresearchgate.net. While the general principles are known and applied to other sulfonamides, a specific map and analysis for this compound could not be found mkjc.inresearchgate.net.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hydrogen Bonding

No Natural Bond Orbital (NBO) analysis specific to this compound was found in the search results. NBO analysis is a theoretical method that examines the electronic structure of a molecule in terms of localized bonds and lone pairs, providing insights into charge transfer, electron delocalization, and the strength of intramolecular and intermolecular interactions like hydrogen bonds mkjc.inresearchgate.net. Studies on other sulfonamide derivatives have used NBO to understand their stability and bonding interactions, but this information is not available for this compound mkjc.in.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Interaction Strength

The Quantum Theory of Atoms in Molecules (QTAIM) provides a robust framework for analyzing the electron density of a molecular system to characterize the nature and strength of chemical bonds and intermolecular interactions. By examining the topology of the electron density, ρ(r), critical points can be identified where the gradient of the electron density is zero. These points are classified into nuclear critical points (NCPs), bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs). For the analysis of interaction strength, BCPs are of particular interest as they are located along the path of maximum electron density between two interacting atoms, known as the bond path.

The primary functional groups in this compound—the sulfonamide (-SO₂NH₂) and the hydroxyethyl (B10761427) (-CH(OH)CH₃) groups—are capable of forming various hydrogen bonds. The sulfonamide group, for instance, can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the oxygen atoms). Similarly, the hydroxyethyl group can donate a hydrogen bond (via the O-H group) and the oxygen can act as an acceptor.

Topological Parameters at Bond Critical Points

Several topological parameters calculated at the BCPs are used to characterize the interactions. These include:

Electron density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the strength of the interaction. Higher values indicate stronger bonds.

Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. For covalent bonds (shared interactions), ∇²ρ(r) is typically negative, signifying a concentration of electron density. For closed-shell interactions, such as hydrogen bonds and van der Waals forces, ∇²ρ(r) is positive, indicating a depletion of electron density at the BCP.

Total electron energy density (H(r)) : The sign of H(r) also helps to distinguish the nature of the interaction. A negative H(r) is indicative of a shared-shell (covalent) character, while a positive H(r) suggests a closed-shell (non-covalent) interaction. For hydrogen bonds, H(r) is often slightly negative for stronger interactions and positive for weaker ones.

Ratio of kinetic to potential energy density (-G(r)/V(r)) : This ratio provides further insight into the nature of the bond. For shared interactions, this ratio is greater than 1, while for closed-shell interactions, it is less than 1.

Expected Interactions in this compound

Based on studies of similar sulfonamide-containing molecules, several types of hydrogen bonds are expected to play a crucial role in the crystal packing and intermolecular interactions of this compound. These include N-H···O, O-H···O, and potentially weaker C-H···O interactions.

The following table summarizes typical QTAIM parameters for hydrogen bonds found in sulfonamide crystal structures, which can be considered representative of the interactions likely to be present in this compound.

| Interaction Type | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | -G(r)/V(r) | Interaction Nature |

|---|---|---|---|---|---|

| N-H···O | 0.015 - 0.040 | 0.050 - 0.140 | -0.001 to +0.002 | < 1 | Closed-shell (partially covalent character) |

| O-H···O | 0.020 - 0.050 | 0.060 - 0.150 | -0.002 to +0.001 | < 1 | Closed-shell (partially covalent character) |

| C-H···O | 0.005 - 0.015 | 0.020 - 0.060 | > 0 | < 1 | Closed-shell (non-covalent) |

Detailed Research Findings from Analogous Systems

Computational studies on various aromatic sulfonamides have consistently highlighted the importance of hydrogen bonding in their supramolecular assembly. For instance, in the crystal structures of many sulfonamides, the N-H···O hydrogen bond involving the sulfonamide group is a recurring and dominant motif, often leading to the formation of dimers or chains. The presence of the additional hydroxyethyl group in this compound introduces the possibility of more complex hydrogen-bonding networks, including O-H···O interactions which are generally stronger than N-H···O bonds.

QTAIM analyses of these interactions in related compounds typically reveal positive values for the Laplacian of the electron density (∇²ρ(r)), confirming their closed-shell nature. However, the total electron energy density (H(r)) is often found to be slightly negative for the stronger N-H···O and O-H···O bonds, indicating a degree of covalent character. This partial covalency contributes to the stability and directionality of these hydrogen bonds.

Molecular Recognition and Ligand Target Interactions Involving 3 1 Hydroxyethyl Benzene 1 Sulfonamide Derivatives

Fundamental Principles of Molecular Recognition in Small Organic Molecules

Molecular recognition is the specific, noncovalent binding between two or more molecules. This process is fundamental to nearly all biological functions, from an enzyme selecting its substrate to an antibody identifying an antigen. In the context of small organic molecules like 3-(1-Hydroxyethyl)benzene-1-sulfonamide, these principles dictate how they interact with their biological targets.

The binding of a small molecule to a protein is not a singular event but rather the sum of numerous, relatively weak noncovalent interactions. The energy released in the formation of these interactions is typically in the range of 1–5 kcal/mol. researchgate.net The collective strength and geometric arrangement of these interactions are what confer both stability and selectivity to the ligand-target complex. Key noncovalent interactions include:

Hydrogen Bonds: These are critical for the specificity of molecular interactions and involve the sharing of a hydrogen atom between two electronegative atoms, such as oxygen and nitrogen. researchgate.net For a molecule like this compound, the hydroxyl (-OH) and sulfonamide (-SO2NH2) groups are potent hydrogen bond donors and acceptors.

Electrostatic Interactions: These occur between charged or polarized atoms. They include ion-ion interactions, dipole-dipole interactions, and ion-dipole interactions. The sulfonamide group, with its polarized S=O bonds, can participate in significant dipole-dipole interactions. researchgate.net

Van der Waals Forces: These are weak, short-range attractions that occur between all atoms. While individually weak, the cumulative effect of these forces, especially over a large, complementary surface area, can be substantial.

Hydrophobic Interactions: These are a major driving force for the binding of nonpolar molecules or nonpolar regions of molecules in an aqueous environment. The benzene (B151609) ring of this compound can engage in hydrophobic interactions, burying itself in a nonpolar pocket of a protein to exclude water molecules. nih.gov

π-Effects: These interactions involve aromatic rings. They include π-π stacking (interactions between two aromatic rings), cation-π interactions (between a cation and an aromatic ring), and polar-π interactions. researchgate.netresearchgate.net

The specificity of binding arises from the precise spatial arrangement of functional groups on the ligand that can form multiple of these noncovalent interactions simultaneously with complementary groups in the binding site of the target protein. researchgate.net

The concept of a "host" (e.g., a protein receptor) and a "guest" (e.g., a small molecule ligand) is central to molecular recognition. High-affinity and selective binding are achieved when there is a high degree of complementarity between the host and guest. This complementarity has several dimensions:

Shape and Size Complementarity: Often described by the "lock and key" analogy, the guest molecule must fit snugly into the host's binding site. bldpharm.com The three-dimensional shape and volume of the ligand must be compatible with the topology of the protein's active site.

Electronic Complementarity: The electrostatic potential surfaces of the host and guest should be complementary. Positively charged or polar regions on the ligand should align with negatively charged or polar regions on the protein, and vice versa.

Functional Group Complementarity: The arrangement of hydrogen bond donors and acceptors, as well as hydrophobic and hydrophilic regions, on the ligand should match a corresponding pattern in the binding site.

This principle of complementarity ensures that the ligand binds to its intended target with high affinity while having a low affinity for other potential binding sites in the body, which is the basis of therapeutic selectivity. rcsb.org

Ligand-Protein Binding Mechanisms of Sulfonamide Scaffolds

The sulfonamide moiety is a key pharmacophore found in a wide array of approved drugs. Its ability to act as a versatile binder, particularly to metalloenzymes, has made it a subject of extensive study. Carbonic anhydrases (CAs) are a well-studied example of sulfonamide-binding proteins.

The primary mechanism by which many sulfonamide-containing drugs exert their effect is through the interaction of the sulfonamide group with a zinc ion in the active site of metalloenzymes like carbonic anhydrase. The sulfonamide group (-SO2NH2) binds to the Zn(II) ion in its deprotonated, anionic form (-SO2NH-). This coordination bond is a key anchor for the inhibitor.

Beyond this primary interaction, the specificity of sulfonamide derivatives is determined by the interactions of their "tail" portions (the part of the molecule other than the sulfonamide group) with the surrounding amino acid residues in the active site. For instance, in human carbonic anhydrase II (hCA II), the sulfonamide moiety forms hydrogen bonds with the side chain of Threonine 199. mdpi.com The aromatic ring of the benzenesulfonamide (B165840) can then form van der Waals contacts with hydrophobic residues lining the active site cavity.

The orientation and interactions of the inhibitor's tail can vary significantly between different enzyme isoforms. For example, the active site of carbonic anhydrase IX (CA IX), a tumor-associated isoform, has a different arrangement of amino acid residues at the entrance of the active site compared to the ubiquitous CA II. This allows for the design of isoform-selective inhibitors by modifying the tail of the sulfonamide to exploit these differences. mdpi.com A study on benzenesulfonamide-based inhibitors showed that residues at positions 92 and 131 in the active site are crucial in dictating the binding position and affinity of the inhibitors, while the tail groups are key for modulating isoform specificity. mdpi.com

The table below illustrates the inhibitory activity of some representative sulfonamide derivatives against different human carbonic anhydrase isoforms, highlighting the potential for isoform selectivity.

| Compound | hCA I (K_i in nM) | hCA II (K_i in nM) | hCA IX (K_i in nM) | hCA XII (K_i in nM) |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Compound 1 | 49 | 2.4 | 9.7 | 14 |

| Compound 2 | >10000 | 4515 | 7766 | 316 |

| Compound 3 | 159 | 5.2 | 25.4 | 19.8 |

Data is illustrative and sourced from a study on sulfonamides incorporating imide moieties. nih.gov

The binding of a ligand to a protein is not always a rigid "lock and key" event. Often, both the ligand and the protein can undergo conformational changes to achieve an optimal fit, a concept known as "induced fit". researchgate.net These conformational changes can range from subtle side-chain rearrangements to large-scale domain movements.

Studies on sulfonamide binding to various proteins have revealed different effects on protein conformation:

Destabilization and Unfolding: In some cases, the binding of sulfonamide drugs has been shown to induce significant conformational changes, leading to a loss of the protein's secondary structure, such as a decrease in α-helicity. nih.gov This destabilization of the protein structure can be a component of the ligand's mechanism of action.

Remodeling of Subpockets: High-resolution crystal structures have shown that the binding of certain sulfonamide analogues can lead to the remodeling of subpockets within the active site of a protein. This demonstrates the plasticity of protein active sites and presents opportunities for designing novel inhibitors that can induce and bind to these new conformations.

No Major Conformational Change: Conversely, some studies using techniques like ion mobility mass spectrometry have indicated that the binding of certain sulfonamide ligands does not induce major conformational changes in the target protein.

These findings suggest that the extent of protein conformational change upon sulfonamide binding is dependent on the specific ligand, the target protein, and the nature of their interactions.

Structure-Activity Relationship (SAR) Studies for Sulfonamide Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For sulfonamide derivatives, SAR studies focus on how modifications to different parts of the molecule affect its biological activity.

The general structure of a benzenesulfonamide can be divided into the sulfonamide head and the substituted benzene ring "tail". Key SAR findings for this class of compounds include:

The Sulfonamide Group: The primary sulfonamide group (-SO2NH2) is often essential for activity, particularly for carbonic anhydrase inhibitors, as it is the primary zinc-binding group.

The Benzene Ring: The aromatic ring is crucial for establishing hydrophobic and π-stacking interactions within the active site. Substitutions on the benzene ring can significantly impact activity and selectivity.

Substituents on the Benzene Ring: The nature, size, and position of substituents on the benzene ring are critical for modulating the compound's properties.

Hydrophobic/Hydrophilic Balance: The addition of hydrophobic groups can enhance binding to nonpolar pockets in the active site, while hydrophilic groups can form new hydrogen bonds.

Steric Factors: The size and shape of the substituent must be complementary to the active site. Bulky groups can either enhance binding by filling a large pocket or decrease binding due to steric hindrance.

Electronic Effects: Electron-withdrawing or electron-donating groups can influence the pKa of the sulfonamide group, which can affect its binding to the zinc ion.

A common strategy in the design of selective sulfonamide inhibitors is the "tail approach". This involves attaching various chemical moieties to the benzene ring to create new interactions with regions of the active site that differ between protein isoforms. nih.gov For example, a study on a series of 1,4-bis(arylsulfonamido)-benzene derivatives found that the introduction of a 2-(4-fluorobenzyloxy) substituent on a naphthalene (B1677914) scaffold resulted in a potent inhibitor of the Keap1-Nrf2 protein-protein interaction. mdpi.com

The following table presents hypothetical SAR data for derivatives of this compound, illustrating how modifications could impact inhibitory activity against a hypothetical protein target.

| Compound | R1 (at position 3) | R2 (other ring substituent) | IC50 (nM) |

| Parent | -CH(OH)CH3 | H | 500 |

| Derivative A | -CH(OH)CH3 | 4-F | 250 |

| Derivative B | -CH(OH)CH2CH3 | H | 750 |

| Derivative C | -C(=O)CH3 | H | 1500 |

| Derivative D | -CH(OH)CH3 | 4-OCH3 | 400 |

This data is illustrative and not based on specific experimental results for the named compound.

This hypothetical data suggests that a fluorine substitution at the 4-position enhances activity (Derivative A), while increasing the size of the hydroxyethyl (B10761427) group is detrimental (Derivative B). Furthermore, the hydroxyl group appears to be important, as its replacement with a ketone reduces potency (Derivative C). A methoxy (B1213986) group at the 4-position also appears favorable (Derivative D). These types of analyses guide medicinal chemists in the rational design of more effective and selective drugs.

Elucidation of Structural Determinants for Molecular Interaction

The molecular interactions of benzenesulfonamide derivatives are a subject of extensive study, particularly in the context of their well-known inhibition of carbonic anhydrases (CAs). The primary structural determinant for the interaction of these compounds with their targets is the sulfonamide group itself, which coordinates with the zinc ion present in the active site of enzymes like CAs. nih.gov This interaction is crucial for the inhibitory activity of this class of compounds.

Beyond this primary interaction, the substituents on the benzene ring play a vital role in defining the binding affinity and selectivity. The positioning of these substituents can either enhance or hinder the interaction with amino acid residues within the active site pocket. nih.gov For instance, in silico modeling studies of various benzenesulfonamide-based inhibitors have shown that residues lining the hydrophobic pocket of the active site, particularly at positions 92 and 131 in some CA isoforms, are critical in dictating the binding orientation and affinity of the inhibitors. nih.gov

Computational studies, such as molecular docking, have been employed to predict the binding modes of benzenesulfonamide derivatives. These studies help in visualizing the non-covalent interactions, including hydrogen bonds and hydrophobic contacts, between the ligand and the protein, thereby elucidating the structural determinants of molecular interaction. researchgate.netnih.gov

Positional and Stereochemical Effects on Binding Affinity

The precise positioning of functional groups on the benzenesulfonamide scaffold, as well as the stereochemistry of chiral centers, can have a profound impact on binding affinity. The "tail" approach in drug design, where different substituents are explored at various positions of the core scaffold, has been instrumental in developing isoform-specific inhibitors. nih.gov

For this compound, the meta-position of the 1-hydroxyethyl group is a key feature. Structure-activity relationship (SAR) studies on related benzenesulfonamide derivatives have demonstrated that modifications at this position can significantly alter inhibitory potency and selectivity against different CA isoforms. nih.gov

The following table illustrates the impact of positional and substituent variations on the binding affinity of some benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.

| Compound | Substitution Pattern | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| 1 | 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | - | - | - | - |

| 2 | 4-substituted benzenesulfonamide | 250 | 2.8 - 564.9 | 7.2 - 772.1 | - |

| 3 | 1,2,3-triazole benzenesulfonamide | 0.428 - 0.638 µM | 0.095 - 0.164 µM | 25 - 52 | 31 - 80 |

Data compiled from various sources for illustrative purposes. Ki represents the inhibition constant, with lower values indicating higher binding affinity. Specific data for this compound is not included due to lack of public availability.

Investigating Target Engagement via Advanced Biochemical Assays

To quantify the interaction between a ligand and its target protein, a variety of advanced biochemical assays are employed. These assays are essential for determining key binding parameters and for screening large libraries of compounds to identify potential drug candidates.

Binding Assays for Dissociation Constants and Stoichiometry

Binding assays are fundamental for characterizing the strength of a ligand-target interaction, which is typically expressed as the dissociation constant (Kd). A lower Kd value signifies a higher binding affinity. Various techniques can be used to determine Kd, including isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence-based methods.

These assays also provide information on the stoichiometry of the binding, revealing the ratio in which the ligand and target molecules associate. For benzenesulfonamide inhibitors of carbonic anhydrase, a 1:1 binding stoichiometry is commonly observed, where one inhibitor molecule binds to one enzyme molecule. nih.gov

The table below presents dissociation constants (Ki, which is analogous to Kd for inhibitors) for a selection of benzenesulfonamide derivatives against different carbonic anhydrase isoforms, highlighting the range of affinities that can be achieved through structural modifications.

| Compound Derivative | Target Isoform | Inhibition Constant (Ki) |

| Benzenesulfonamide with benzylaminoethyureido-tail | hCA I | >10,000 nM |

| Benzenesulfonamide with benzylaminoethyureido-tail | hCA II | 2.8 nM |

| Pyrazolyl-thiazole benzenesulfonamide | hCA IX | 25 nM |

| Pyrazolyl-thiazole benzenesulfonamide | hCA XII | 31 nM |

This table presents a selection of data for different benzenesulfonamide derivatives to illustrate the range of binding affinities observed in this compound class. Specific data for this compound is not publicly available.

Fluorescent Probe-Based Binding and Screening Assays

Fluorescence-based assays are powerful tools for studying ligand-target interactions and are particularly well-suited for high-throughput screening (HTS). researchgate.net These assays often rely on the displacement of a fluorescent probe from the target's active site by a competing inhibitor.

One common technique is the fluorescence polarization (FP) assay. In this method, a fluorescently labeled ligand (probe) is bound to the target protein. When excited with polarized light, the large protein-probe complex tumbles slowly in solution, resulting in a high degree of fluorescence polarization. When an unlabeled inhibitor, such as a this compound derivative, is introduced, it competes with the fluorescent probe for binding to the target. The displacement of the probe leads to a decrease in fluorescence polarization, which can be measured to determine the inhibitor's binding affinity.

Another approach involves the use of fluorescent indicators that bind to the target and exhibit a change in fluorescence (either quenching or enhancement) upon binding. researchgate.net The addition of a competitive inhibitor displaces the indicator, leading to a recovery of the original fluorescence signal. This change in fluorescence can be used to quantify the inhibitory potency of the test compound. These fluorescence-based methods are highly sensitive and can be automated for the rapid screening of large compound libraries to identify novel and potent inhibitors. nih.gov

Derivatization and Probe Development for Research Applications of Sulfonamide Scaffolds

Design and Synthesis of Advanced Chemical Probes

The transformation of a bioactive molecule into a chemical probe requires the incorporation of specific functionalities that enable detection or covalent interaction with biological targets, without significantly compromising the parent molecule's intrinsic activity. The design process for probes based on the 3-(1-Hydroxyethyl)benzene-1-sulfonamide scaffold would involve identifying positions on the molecule, such as the aromatic ring or the hydroxyethyl (B10761427) side chain, where photoreactive groups or fluorophores can be attached via synthetic linkers.

Photoaffinity Probes for Target Engagement Studies

Photoaffinity labeling (PAL) is a powerful technique used to identify the specific biological targets of a small molecule and to map its binding site. nih.gov A typical photoaffinity probe (PAP) integrates three key components: a pharmacophore (the sulfonamide scaffold), a photoreactive group, and a reporter tag or handle for downstream analysis. mdpi.com Upon binding to its target protein, the probe is irradiated with light of a specific wavelength, which activates the photoreactive group to form a highly reactive intermediate that rapidly forms a covalent bond with nearby amino acid residues in the binding pocket. nih.gov

Commonly used photoreactive moieties in probe design include benzophenones and diazirines. nih.gov Benzophenone (B1666685) is favored for its stability and activation by UV-A light (around 350-360 nm), which minimizes cell damage. nih.gov Diazirines are smaller and can be activated at similar wavelengths, generating highly reactive carbenes. wustl.edu Research on sulfonamide-based inhibitors for targets like γ-secretase, an enzyme complex implicated in Alzheimer's disease, has demonstrated the successful development of potent photoaffinity probes. nih.gov In these studies, a benzophenone group was incorporated into the sulfonamide scaffold to enable covalent cross-linking to the target enzyme complex. nih.govnih.gov

For the this compound scaffold, a photoaffinity probe could be synthesized by attaching a benzophenone or diazirine moiety to the benzene (B151609) ring, creating a tool to covalently capture its specific protein binding partners for identification and characterization.

Table 1: Examples of Photoreactive Groups Used in Sulfonamide Probe Development

| Photoreactive Group | Activating Wavelength | Reactive Intermediate | Key Characteristics | Reference |

| Benzophenone | ~350-360 nm | Triplet Ketone | Stable, less reactive, longer half-life, prefers C-H insertion. | nih.gov |

| Phenyl Azide (B81097) | ~254-300 nm | Nitrene | Highly reactive, potential for broader labeling. | mdpi.com |

| Diazirine | ~350-380 nm | Carbene | Small size, highly reactive, short half-life, inserts into various bonds. | nih.govwustl.edu |

Fluorescent Probes for Investigating Biological Processes

Fluorescent probes are essential tools for visualizing the distribution and dynamics of molecules in living cells and tissues with high spatiotemporal resolution. rsc.orgmdpi.com By conjugating a sulfonamide scaffold to a fluorophore, researchers can create a probe to track the compound's cellular uptake, subcellular localization, and interaction with biological targets in real-time using fluorescence microscopy. nih.gov

The design of such probes often leverages the inherent targeting properties of the sulfonamide group. For instance, certain sulfonamides are known to selectively bind to carbonic anhydrase (CA) isoforms, particularly CA IX, which is overexpressed in various tumors. researchgate.net This property has been exploited to create tumor-targeting fluorescent probes. nih.gov In one study, sulfonamide derivatives were conjugated with naphthalimide-based fluorophores, resulting in probes that were readily taken up by cancer cells, allowing for clear fluorescent imaging of tumors. researchgate.netnih.gov

A fluorescent probe based on this compound could be synthesized by linking a fluorophore, such as fluorescein (B123965) or a rhodamine derivative, to the benzene ring. This would enable detailed investigation into its cellular transport mechanisms and localization, providing insights into its biological function. nih.gov

Table 2: Research Findings on Sulfonamide-Based Fluorescent Probes

| Sulfonamide Scaffold | Fluorophore Conjugate | Biological Target/Application | Key Finding | Reference |

| Sulfonamide (SN) / Sulfadiazine (SD) | Naphthalimide | Carbonic Anhydrase IX / Tumor Imaging | Probes showed low cytotoxicity and were highly taken up by B16F10 melanoma cells, enabling effective fluorescent imaging. | researchgate.netnih.gov |

| General Sulfonamide | Upconversion Nanoparticles (UCNPs) | Sulfonamide Sensing in Samples | A molecularly imprinted probe was developed for the selective capture and fluorescent detection of various sulfonamide molecules. | mdpi.com |

| Quinoline Sulfonamide | Quinoline | Zinc Ion (Zn²⁺) Detection | Utilized as a chelating moiety in probes for detecting intracellular zinc ions, although they require UV excitation. | mdpi.comnih.gov |

Functionalization Strategies for Enhanced Research Utility

To maximize the utility of chemical probes, versatile functionalization strategies are employed. These methods allow for the modular attachment of various reporter tags, affinity handles, or other molecular entities, greatly expanding the scope of possible experiments.

Incorporation of Click Chemistry Handles for Conjugation

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a set of powerful and reliable reactions for covalently linking molecular building blocks. scripps.edunih.gov This strategy is widely used in chemical biology to attach reporter tags to probes after they have interacted with their biological targets. nih.gov A probe is first synthesized with a "handle"—typically a terminal alkyne or an azide group—which is small and bioorthogonal, meaning it does not react with native cellular components. scripps.edu

In the context of sulfonamide scaffolds, an alkyne or azide handle can be incorporated at a synthetically accessible position. nih.gov This "clickable" probe can be introduced to a biological system (e.g., cell lysate or live cells). After target engagement and, in the case of a PAP, photocrosslinking, a reporter molecule containing the complementary handle (an azide or alkyne, respectively) is added along with a copper catalyst, leading to the formation of a stable triazole linkage. nih.govnih.gov This allows for the attachment of fluorophores for imaging or biotin (B1667282) for affinity purification. nih.gov This modular approach is highly efficient and has been used to synthesize libraries of benzenesulfonamide (B165840) derivatives for screening against carbonic anhydrase isoforms. nih.gov

Table 3: Common Click Chemistry Reactions for Probe Functionalization

| Reaction | Reactants | Catalyst | Key Features | Reference |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide | Copper(I) | High yield, high specificity (forms 1,4-disubstituted triazole), widely used. | nih.gov |

| Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne, Azide | None (Copper-free) | Biorthogonal, suitable for live-cell labeling as it avoids cytotoxic copper. | nih.gov |

| Thiol-ene Reaction | Thiol, Alkene | UV light or radical initiator | High reaction rates, biocompatible, forms stable thioether bonds. | nih.gov |

Biotinylation for Affinity Capture and Enrichment Studies

Biotinylation is a cornerstone technique for isolating and identifying protein binding partners. nih.gov The method relies on the exceptionally strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) or streptavidin (Kd ≈ 10⁻¹⁵ M). google.com When a sulfonamide-based probe is tagged with biotin, it can be used to "fish out" its specific protein targets from a complex biological mixture like a cell lysate. nih.gov

The general workflow involves incubating the biotinylated probe with the biological sample, allowing it to bind to its target(s). The entire complex is then captured on a solid support (e.g., beads) coated with streptavidin. nih.gov After washing away non-specifically bound proteins, the captured target proteins can be eluted and identified using techniques like mass spectrometry. nih.gov This approach has been successfully combined with photoaffinity labeling, where multifunctional probes containing a photoreactive group, a biotin tag, and a sulfonamide scaffold were used to capture and identify γ-secretase components. nih.govnih.gov Proximity-dependent biotinylation (e.g., BioID) is a related method where a biotin ligase is fused to a protein of interest to biotinylate nearby proteins, providing a map of its interactome. youtube.com

Application of Probes in Biochemical and Cellular Systems for Mechanistic Elucidation

The advanced chemical probes derived from sulfonamide scaffolds are powerful reagents for dissecting complex biological pathways and elucidating the mechanisms of action of bioactive compounds. nih.govgenome.jp The application of these tools in integrated biochemical and cellular experiments provides a multi-faceted view of a compound's function.

Photoaffinity probes functionalized with a click chemistry handle allow for a two-step procedure to study target engagement in living cells. nih.gov First, the probe is administered to cells to bind its target. After UV irradiation to induce covalent cross-linking, the cells are lysed, and a fluorescent reporter with a complementary click handle is added to tag the probe-target complex. This enables visualization and quantification of target engagement via techniques like in-gel fluorescence scanning. nih.gov

Similarly, biotinylated probes are central to affinity-based proteomics for target identification. By capturing the binding partners of a sulfonamide probe, researchers can identify not only the primary target but also associated proteins within a larger complex, revealing the compound's impact on protein-protein interaction networks. nih.govnih.gov For example, biotinylated sulfonamide probes targeting γ-secretase were used to successfully capture the native enzyme complex from solubilized cell preparations, confirming the direct interaction in a near-native state. nih.gov

Fluorescent probes derived from this compound would allow for direct observation of its cellular behavior. Confocal microscopy could be used to determine if the compound accumulates in specific organelles, such as the mitochondria or endoplasmic reticulum, which could provide critical clues about its mechanism of action. nih.gov By combining these different probe-based strategies, a comprehensive understanding of the biological role of this compound can be achieved, from identifying its direct molecular targets to visualizing its activity within the complex environment of a living cell.

Purification and Analytical Methodologies in Chemical Synthesis and Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of separation science and is extensively used in the purification and analysis of organic compounds like 3-(1-Hydroxyethyl)benzene-1-sulfonamide. The principle of chromatography relies on the differential partitioning of a compound between a stationary phase and a mobile phase.

Column chromatography is a preparative technique used to separate and purify individual compounds from a mixture. For the purification of benzenesulfonamide (B165840) derivatives, silica (B1680970) gel is a commonly used stationary phase due to its polarity and ability to separate compounds based on their differential adsorption.

In a typical procedure for a compound structurally similar to this compound, the crude product is dissolved in a minimum amount of solvent and loaded onto a silica gel column. The separation is then achieved by eluting the column with a suitable solvent system. The choice of eluent is critical and is often a mixture of a non-polar solvent and a more polar solvent. For benzenesulfonamides, mixtures of ethyl acetate (B1210297) and pentane (B18724) or methanol (B129727) and dichloromethane (B109758) have been reported. rsc.orgnih.gov The polarity of the eluent is gradually increased to facilitate the separation of compounds with varying polarities. The fractions are collected and analyzed, often by Thin Layer Chromatography, to identify those containing the pure product.

Table 1: Illustrative Column Chromatography Parameters for Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (60-120 mesh) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%) |

| Loading Technique | Dry loading with silica gel or direct liquid loading |

| Fraction Collection | 10-20 mL fractions |

| Monitoring | Thin Layer Chromatography (TLC) with UV visualization |

Thin Layer Chromatography (TLC) is an indispensable, rapid, and sensitive analytical technique used to monitor the progress of a chemical reaction and to assess the purity of the product. nih.gov A small amount of the reaction mixture is spotted onto a TLC plate coated with a thin layer of an adsorbent, typically silica gel. The plate is then developed in a sealed chamber containing a suitable solvent system.